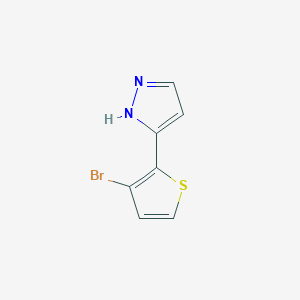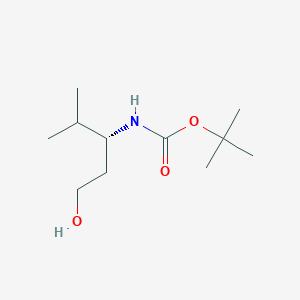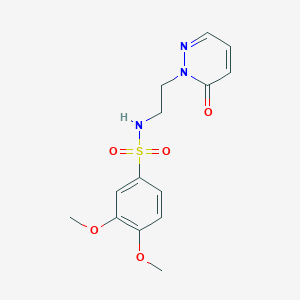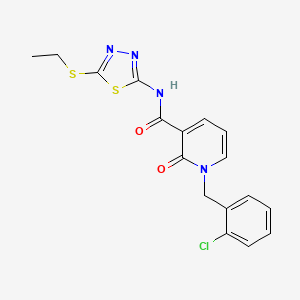
5-(3-bromothiophen-2-yl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-(3-bromothiophen-2-yl)-1H-pyrazole” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a thiophene ring, which is a sulfur-containing heterocycle .
Synthesis Analysis
The synthesis of thiophene derivatives involves various strategies such as heterocyclization of different substrates . A method for the synthesis of similar compounds involves the use of 1,3-dibromo-5,5-dimethylhydantoin as a precatalyst for the activation of carbonyl functionality . Another method involves the Suzuki cross-coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids .Molecular Structure Analysis
The molecular structure of “5-(3-bromothiophen-2-yl)-1H-pyrazole” consists of a pyrazole ring attached to a thiophene ring. The thiophene ring contains a sulfur atom, making it a five-membered heterocyclic compound .Applications De Recherche Scientifique
Electronic and Optoelectronic Applications
Thiophene-based conjugated polymers, which include “5-(3-bromothiophen-2-yl)-1H-pyrazole”, hold an irreplaceable position in the field of electronics due to their exceptional optical and conductive properties . They are used in the design and synthesis of novel materials for optical and electronic devices .
Organic Semiconductors
Thiophene-mediated molecules, including “5-(3-bromothiophen-2-yl)-1H-pyrazole”, play a significant role in the advancement of organic semiconductors . These semiconductors are used in various electronic devices, enhancing their performance and efficiency .
Organic Field-Effect Transistors (OFETs)
“5-(3-bromothiophen-2-yl)-1H-pyrazole” is used in the fabrication of Organic Field-Effect Transistors (OFETs) . OFETs are essential components in flexible electronic devices, contributing to the development of flexible displays and sensors .
Organic Light-Emitting Diodes (OLEDs)
Thiophene-based compounds, such as “5-(3-bromothiophen-2-yl)-1H-pyrazole”, are used in the fabrication of Organic Light-Emitting Diodes (OLEDs) . OLEDs are used in various display technologies, including televisions and smartphones, due to their high brightness and color accuracy .
Corrosion Inhibitors
Thiophene derivatives, including “5-(3-bromothiophen-2-yl)-1H-pyrazole”, are utilized in industrial chemistry as corrosion inhibitors . They help protect metal surfaces from corrosion, extending the lifespan of industrial equipment .
Biologically Active Compounds
Thiophene-based analogs, including “5-(3-bromothiophen-2-yl)-1H-pyrazole”, have been studied as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Orientations Futures
Thiophene-based compounds have been the focus of many researchers due to their diverse biological activities and potential applications in medicinal chemistry and material science . Future research may focus on the development of new synthetic methods and the exploration of the biological activities of these compounds .
Mécanisme D'action
Target of Action
The compound “5-(3-bromothiophen-2-yl)-1H-pyrazole” is a pyrazole derivative. Pyrazole derivatives are known to have a wide range of biological activities and can interact with various biological targets. For example, some pyrazole derivatives have been reported to have anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic and radio sensitizing properties .
Mode of Action
Many pyrazole derivatives act by interacting with key molecules and their signal transduction pathways that regulate cell growth and proliferation .
Biochemical Pathways
Without specific studies on “5-(3-bromothiophen-2-yl)-1H-pyrazole”, it’s hard to determine the exact biochemical pathways it affects. Thiophene-based compounds, which this compound is also a derivative of, have been found to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Result of Action
Based on the known activities of similar compounds, it could potentially have a range of effects, including modulation of cell growth and proliferation .
Propriétés
IUPAC Name |
5-(3-bromothiophen-2-yl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S/c8-5-2-4-11-7(5)6-1-3-9-10-6/h1-4H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQQEFVAZIMSDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]pyrimidine](/img/structure/B2705466.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-fluoro-N-methylpyridine-4-carboxamide](/img/structure/B2705467.png)
![5-(4-bromobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2705468.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-naphthamide](/img/structure/B2705469.png)





![N-isopropyl-3-[5-oxo-1-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2705478.png)


![4-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2705484.png)
![5-Methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2705485.png)